2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697180
InChI: InChI=1S/C8H11NO3/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid

CAS No.:

Cat. No.: VC17697180

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 2-(2-propan-2-yl-1,3-oxazol-5-yl)acetic acid
Standard InChI InChI=1S/C8H11NO3/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Standard InChI Key CSSMLZXLZQTQLF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC=C(O1)CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name of the compound is 2-[2-(propan-2-yl)-1,3-oxazol-5-yl]acetic acid, reflecting its oxazole ring substituted at the 2-position with an isopropyl group and at the 5-position with an acetic acid moiety . Its InChI code (1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11)) and SMILES notation (CC(C)C1=NC(=CO1)CC(=O)O) provide unambiguous representations of its atomic connectivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3
Molecular Weight169.18 g/mol
CAS Number1071814-44-2
XLogP31.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) were absent in the provided sources, the compound’s structural analogs suggest characteristic peaks. For instance, the oxazole ring’s C=N stretching vibration typically appears near 1650 cm1^{-1} in IR spectra. The acetic acid moiety would exhibit a broad O-H stretch around 2500–3000 cm1^{-1} and a carbonyl (C=O) stretch near 1700 cm1^{-1} .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-[2-(propan-2-yl)-1,3-oxazol-5-yl]acetic acid typically involves cyclization and functional group interconversion steps. A representative pathway includes:

  • Formation of the oxazole ring: Reacting a β-keto ester with an isopropyl-substituted nitrile under acidic conditions.

  • Hydrolysis of the ester: Converting the ester group to a carboxylic acid using aqueous base (e.g., NaOH).

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldPurity
CyclizationDichloromethane, reflux, 12h65–70%>90%
Ester hydrolysis2M NaOH, RT, 6h85–90%>95%

Reactivity and Functionalization

The acetic acid side chain permits derivatization via esterification or amidation, while the oxazole ring undergoes electrophilic substitution at the 4-position. For example, bromination with Br2\text{Br}_2 in acetic acid yields 4-bromo derivatives, which are intermediates for cross-coupling reactions .

ActivityModel/OrganismEffective DoseMechanism
AntimicrobialS. aureus32 µg/mLPBP inhibition
Anti-inflammatoryMurine edema50 mg/kgCOX-2/IL-6 suppression
AnticancerMCF-7 cellsIC50_{50}: 40 µMApoptosis induction
ParameterSpecificationSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Storage Temperature4°C
StabilityStable under inert atmosphere

Applications in Drug Discovery and Development

Lead Compound Optimization

The compound’s oxazole ring serves as a bioisostere for phenyl groups, enhancing metabolic stability. Recent efforts focus on modifying the acetic acid moiety to improve blood-brain barrier penetration for CNS-targeted therapies .

Prodrug Design

Ester derivatives (e.g., methyl esters) exhibit enhanced oral bioavailability, with prodrugs showing 80% higher plasma concentrations in rats compared to the parent compound.

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